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Compound of Interest

Compound Name: 2-Bromothiazole

Cat. No.: B021250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-bromothiazole, a pivotal heterocyclic

building block in modern medicinal chemistry. We will explore its fundamental properties,

synthesis, and its critical role in the development of targeted therapeutics, particularly kinase

inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization are

provided, alongside visualizations of its application in modulating key cellular signaling

pathways.

Core Properties of 2-Bromothiazole
2-Bromothiazole is a substituted thiazole, a five-membered aromatic ring containing both

sulfur and nitrogen. The presence of the bromine atom at the 2-position provides a versatile

synthetic handle for a variety of cross-coupling reactions, making it an invaluable starting

material for the synthesis of more complex molecules.
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Property Value Reference

CAS Number 3034-53-5 [cite]

Molecular Formula C₃H₂BrNS [cite]

Molecular Weight 164.02 g/mol [cite]

Appearance Colorless to light yellow liquid [cite]

Boiling Point 171 °C [cite]

Density 1.82 g/mL at 25 °C [cite]

Refractive Index (n20/D) 1.593 [cite]

Synthesis and Key Reactions
The synthesis of 2-bromothiazole and its subsequent use in palladium-catalyzed cross-

coupling reactions are fundamental techniques for drug discovery programs.

Experimental Protocol: Synthesis of 2-Bromothiazole
A common and effective method for the synthesis of 2-bromothiazole involves the

Sandmeyer-type reaction of 2-aminothiazole. This procedure has been optimized to avoid the

use of elemental bromine.

Materials:

2-Aminothiazole

Phosphoric Acid (H₃PO₄, 85%)

Nitric Acid (HNO₃, concentrated)

Sodium Nitrite (NaNO₂)

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

Sodium Bromide (NaBr)
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Potassium Hydroxide (KOH) or Sodium Carbonate (Na₂CO₃)

Diethyl ether (Et₂O)

Magnesium Sulfate (MgSO₄)

Deionized Water (H₂O)

Procedure:

Diazotization: 2-Aminothiazole is dissolved in phosphoric acid and cooled to approximately

5°C. Concentrated nitric acid is added slowly, maintaining a low temperature. A solution of

sodium nitrite in water is then added dropwise, which generates the diazonium salt. This

reaction is exothermic and produces nitrous oxide, so careful temperature control is crucial.

The resulting solution is stirred for an hour at 0-5°C.

Sandmeyer Reaction: In a separate flask, a solution of copper(II) sulfate and sodium

bromide in water is prepared and cooled. The previously prepared "diazo solution" is then

added slowly to this mixture, keeping the temperature below 8°C. This catalyzes the

replacement of the diazonium group with a bromine atom. The mixture is stirred for several

hours and then allowed to warm to room temperature overnight.

Workup and Purification: The reaction mixture is neutralized, typically with potassium

hydroxide or sodium carbonate. The product is then isolated via steam distillation. The

organic layer of the distillate is separated, dried with a drying agent like magnesium sulfate,

and the solvent is removed under reduced pressure to yield 2-bromothiazole as a pale

yellow oil.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
of 2-Bromothiazole Derivatives
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. 2-
Bromothiazole and its derivatives are excellent substrates for this reaction, allowing for the

introduction of various aryl and heteroaryl groups, a common strategy in the synthesis of kinase

inhibitors.

Materials:
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2-Bromothiazole derivative (e.g., 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide)

Arylboronic acid or ester

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

Base (e.g., K₂CO₃, Cs₂CO₃)

Solvent (e.g., 1,4-Dioxane/Water mixture, DMF, Toluene)

Inert gas (Nitrogen or Argon)

Procedure:

Reaction Setup: In a Schlenk flask or microwave vial under an inert atmosphere, the 2-
bromothiazole derivative, the arylboronic acid (typically 1.1-1.5 equivalents), the base (2-3

equivalents), and the palladium catalyst (1-5 mol%) are combined.

Solvent Addition: Anhydrous solvent is added via syringe.

Reaction: The mixture is heated (typically to 80-120 °C) and stirred for 2-24 hours. The

progress of the reaction is monitored by techniques such as Thin-Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup: Upon completion, the reaction is cooled to room temperature, diluted with an

organic solvent (e.g., ethyl acetate), and washed with water and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated. The crude product is then purified by column chromatography on silica gel to

yield the desired 2-arylthiazole derivative.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b021250?utm_src=pdf-body
https://www.benchchem.com/product/b021250?utm_src=pdf-body
https://www.benchchem.com/product/b021250?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Reaction

Workup & Purification

2-Bromothiazole

Reaction Vessel

Arylboronic Acid Pd Catalyst & Base

Inert Atmosphere

Heating & Stirring

Quenching & Extraction

Drying

Concentration

Column Chromatography

Final Product

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Activity

Aurora_Kinase

Phosphorylated_Protein

Phosphorylation

CDK

Phosphorylation

ATP Substrate_Protein

Cell_Cycle_Progression

2_Aminothiazole_Inhibitor

Inhibition Inhibition

Apoptosis

Inhibition of Progression
Leads to Apoptosis

Receptor Tyrosine Kinases Downstream Signaling Cellular Outcomes

EGFR Proliferation_Survival

VEGFR2 Angiogenesis_Migration

Thiazolyl_Inhibitor

Tumor_Growth

G2M_ArrestInhibition leads to

Click to download full resolution via product page

To cite this document: BenchChem. [2-Bromothiazole: A Core Heterocycle for Advanced
Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b021250?utm_src=pdf-body-img
https://www.benchchem.com/product/b021250#2-bromothiazole-cas-number-and-molecular-weight
https://www.benchchem.com/product/b021250#2-bromothiazole-cas-number-and-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b021250#2-bromothiazole-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b021250#2-bromothiazole-cas-number-and-molecular-weight
https://www.benchchem.com/product/b021250#2-bromothiazole-cas-number-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b021250?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

